molecular formula C5H5FO3 B13482177 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one

Cat. No.: B13482177
M. Wt: 132.09 g/mol
InChI Key: NDVYJERRIYUQAY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is a fluorinated lactone derivative with a five-membered dihydrofuran ring system. The compound features a fluorine atom at the 3-position and a hydroxymethyl (-CH2OH) group at the 4-position of the partially unsaturated lactone ring. Its molecular formula is C₅H₅FO₃, with a molecular weight of 132.10 g/mol, and it is registered under CAS number 49836-11-5 . The hydroxymethyl group contributes to hydrogen-bonding interactions, while the fluorine atom influences electronic properties due to its electronegativity.

Properties

Molecular Formula

C5H5FO3

Molecular Weight

132.09 g/mol

IUPAC Name

4-fluoro-3-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C5H5FO3/c6-4-3(1-7)2-9-5(4)8/h7H,1-2H2

InChI Key

NDVYJERRIYUQAY-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as fluorinated precursors and dihydrofuranone derivatives.

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions.

    Cyclization: The final step involves cyclization to form the dihydrofuranone ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents used in the synthesis must be carefully selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Cyclization: Acidic or basic catalysts to promote intramolecular cyclization.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Functionalized derivatives with various substituents.

    Cyclization: Complex ring structures with potential biological activity.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Interactions
This compound C₅H₅FO₃ 132.10 49836-11-5 3-F, 4-CH₂OH Hydrogen bonding via -CH₂OH
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran C₂₈H₂₀Br₂O 532.27 - 3,4-Br; 2,2,5,5-Ph Br⋯Br contacts, C—H⋯H interactions
3-Fluoro-4-hydroxybenzaldehyde C₇H₅FO₂ 140.11 348-27-6 3-F, 4-OH on benzene ring High polarity, H-bonding

Electronic and Steric Effects

  • Fluorine vs. By contrast, the brominated analog (C₂₈H₂₀Br₂O) exhibits Br⋯Br halogen bonding, which dominates its crystal packing . Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, contributing to higher molecular weight (532.27 g/mol) and likely lower solubility compared to the fluorinated lactone.
  • Hydroxymethyl vs. Phenyl Groups :

    • The hydroxymethyl group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents. In contrast, the tetraphenyl-substituted dihydrofuran derivative has significant steric bulk, reducing solubility but enhancing crystallinity due to π-π stacking .

Intermolecular Interactions

  • This compound : Predominantly engages in hydrogen bonding via the hydroxymethyl group, which may influence its solid-state morphology and solubility profile .
  • 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : Exhibits Br⋯Br (3.442 Å) and C—H⋯H—C (2.33–2.42 Å) interactions, critical for its crystal lattice stability .
  • Fluorinated Aromatic Aldehydes (e.g., 3-Fluoro-4-hydroxybenzaldehyde) : The fluorine atom ortho to the hydroxyl group increases acidity (pKa modulation) and enhances polarity, affecting solubility and reactivity in organic synthesis .

Biological Activity

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is a synthetic organic compound belonging to the class of dihydrofuran derivatives. Its unique structure, which includes a fluorine atom and hydroxymethyl groups, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites. For instance, it has been reported to interact with polymerases involved in viral replication, showcasing potential antiviral properties .
  • Receptor Modulation : It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular processes such as apoptosis and proliferation .
  • Cellular Process Alteration : The compound can affect critical cellular processes, potentially leading to therapeutic effects in various diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include acetone-D-glyceraldehyde and ethyl 2-fluoropropionate. The synthesis process requires specific catalysts and controlled conditions to achieve the desired stereochemistry and yield.

Synthetic Route Example

A common synthetic route may include:

  • Formation of a key intermediate using acetone-D-glyceraldehyde.
  • Introduction of the fluorine atom through selective fluorination.
  • Hydroxymethylation to introduce the hydroxymethyl group .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antiviral Activity

In studies focused on hepatitis B virus (HBV) inhibition, derivatives of this compound were found to exhibit significant antiviral activity. For example, a related nucleoside derivative showed an effective concentration (EC50) of 7.8 nM against HBV .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in viral replication has been highlighted in several studies. For instance, it was shown to have an IC50 value of 0.12 µM against HBV polymerase .

Cytotoxicity Assessment

Notably, compounds derived from this class have been evaluated for cytotoxicity. In various assays, they exhibited low cytotoxic effects at high concentrations, indicating a favorable safety profile for further development .

Case Studies

Several case studies have explored the effectiveness of this compound in different biological contexts:

  • Hepatitis B Virus Inhibition : A study demonstrated that a prodrug form of a related nucleoside exhibited strong inhibition of HBV with no observed cytotoxicity at the highest tested concentrations .
  • Antiviral Mechanisms : Research into the mechanisms revealed that the compound interferes with viral polymerase activity, crucial for viral replication processes .

Data Summary

Biological ActivityEC50/IC50 ValueNotes
HBV Inhibition7.8 nMStrong antiviral effect in cell-based assays
HBV Polymerase Inhibition0.12 µMSignificant inhibitor; low cytotoxicity observed
General CytotoxicityHigh ConcentrationsNo cytotoxic effects noted in tested derivatives

Q & A

Q. What are the established synthetic routes for 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with furan derivatives modified via fluorination and hydroxymethylation. Fluorination can be achieved using electrophilic agents (e.g., Selectfluor®) under controlled pH and temperature to avoid side reactions. Hydroxymethylation may involve aldol condensation or nucleophilic addition, with protecting groups (e.g., silyl ethers) to prevent unwanted cyclization. Key parameters include:

  • Temperature: Lower temperatures (0–5°C) for fluorination to minimize decomposition .
  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
    Yield optimization requires rigorous purification via column chromatography or recrystallization, guided by TLC monitoring .

Q. How can the stereochemistry and regiochemistry of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • X-ray crystallography: Resolves absolute configuration and ring conformation, as demonstrated for structurally similar dihydrofuran derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) .
  • NMR spectroscopy:
    • ¹H NMR: Coupling constants (J values) between H2 and H5 protons indicate ring puckering and substituent orientation .
    • ¹³C NMR: Chemical shifts for C3 (fluorinated carbon) and C4 (hydroxymethyl-bearing carbon) confirm regiochemistry .
  • IR spectroscopy: Stretching frequencies for C=O (1740–1780 cm⁻¹) and O–H (broad ~3400 cm⁻¹) validate lactone and hydroxymethyl groups .

Advanced Research Questions

Q. What are the challenges in incorporating this compound into complex organic molecules, and how can reaction conditions be optimized?

Methodological Answer: Challenges arise from:

  • Steric hindrance: The hydroxymethyl group at C4 limits nucleophilic attack at adjacent positions. Solutions include temporary protection (e.g., acetyl or benzyl groups) .
  • Electrophilic fluorination effects: The electron-withdrawing fluorine atom reduces reactivity at C3. Strategies:
    • Use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions .
    • Employ microwave-assisted synthesis to enhance reaction rates and selectivity .
      Optimization requires iterative screening of reaction conditions (solvent, temperature, catalysts) and real-time monitoring via LC-MS .

Q. How does the fluorine atom influence the compound’s metabolic stability and biological interactions compared to non-fluorinated analogs?

Methodological Answer: Fluorine enhances metabolic stability by:

  • Reducing oxidative degradation: The C–F bond resents cytochrome P450-mediated oxidation, as seen in fluorinated furanone metabolites .
  • Modulating lipophilicity: Fluorine increases logP, improving membrane permeability.
    Experimental validation:
  • In vitro assays: Compare half-life in liver microsomes between fluorinated and non-fluorinated analogs .
  • Docking studies: Analyze fluorine’s role in hydrogen bonding with target proteins (e.g., enzymes in inflammatory pathways) .
    Biological activity differences can be quantified via IC₅₀ measurements in enzyme inhibition assays .

Q. What computational methods predict the reactivity and tautomeric equilibria of this compound under varying pH conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy barriers for tautomerization (e.g., lactone ring opening) and pH-dependent protonation states .
  • Molecular Dynamics (MD) simulations: Model solvation effects in aqueous buffers to predict dominant tautomers at specific pH values .
  • pKa prediction tools: Software like MarvinSketch or ACD/Labs estimate ionization states of the hydroxymethyl group, guiding experimental design for stability studies .
    Validation involves comparing computational results with experimental NMR data in D₂O at controlled pH .

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